molecular formula C18H10N4O5S B5175488 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5175488
M. Wt: 394.4 g/mol
InChI Key: ZJDJHQNOXNHHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide, commonly known as NITD-008, is a compound that has gained attention in the scientific community due to its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of NITD-008 is not fully understood, but it is believed to target the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. NITD-008 may interfere with the activity of RdRp by binding to its active site and preventing the incorporation of nucleotides into the growing viral RNA chain.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully characterize the safety profile of NITD-008.

Advantages and Limitations for Lab Experiments

One advantage of using NITD-008 in lab experiments is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of therapies against multiple RNA viruses. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its antiviral activity and minimize potential side effects.

Future Directions

Future research on NITD-008 could focus on elucidating its mechanism of action and optimizing its antiviral activity. Additionally, studies could be conducted to evaluate its potential as a therapeutic agent for other RNA viruses, such as SARS-CoV-2. Furthermore, research could be conducted to investigate the potential of NITD-008 as a prophylactic agent against viral infections. Finally, studies could be conducted to evaluate the safety and efficacy of NITD-008 in human clinical trials.
Conclusion:
NITD-008 is a promising compound with potential as an antiviral agent against RNA viruses. Its broad-spectrum antiviral activity, low toxicity, and in vivo efficacy make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its antiviral activity, and evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

NITD-008 can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-nitrophthalic anhydride, followed by the coupling of the resulting intermediate with 4-(2-aminoethyl)benzamide. The final product is obtained through the nitration of the benzamide group using nitric acid.

Scientific Research Applications

NITD-008 has been studied for its potential as an antiviral agent, particularly against RNA viruses such as dengue virus, yellow fever virus, and Zika virus. In vitro studies have shown that NITD-008 is effective in inhibiting viral replication and reducing viral load in infected cells. In vivo studies have also shown promising results, with NITD-008 demonstrating antiviral activity in animal models of dengue virus and yellow fever virus infections.

properties

IUPAC Name

4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O5S/c23-15(20-18-19-8-9-28-18)10-4-6-11(7-5-10)21-16(24)12-2-1-3-13(22(26)27)14(12)17(21)25/h1-9H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJHQNOXNHHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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